
2-(4-bromobenzyl)-5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromobenzyl)-5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H18BrFN2O3S and its molecular weight is 489.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-bromobenzyl)-5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide is a member of the benzothiadiazepine family, which has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and various biological activities based on available research.
Structural Characteristics
The molecular formula of the compound is C18H16BrFN3O2S. The structure features a benzothiadiazepine core which is known for its diverse pharmacological properties. The presence of bromine and fluorine substituents on the benzyl groups may enhance its biological activity through electronic and steric effects.
Table 1: Structural Information
Property | Value |
---|---|
Molecular Formula | C18H16BrFN3O2S |
Molecular Weight | 400.30 g/mol |
SMILES | Cc1ccc(cc1)C(=O)N(c2ccccc2)C(=O)N3C(=O)S(=O)(=O)N3 |
InChI | InChI=1S/C18H16BrF N3O2S/c19-13-5-1-11(2-6-13)15(21)9-18-16(22)10-17(23-18)12-3-7-14(20)8-4-12/h1-10H/b18-9+ |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, one method reported involves the condensation of appropriate brominated and fluorinated benzyl derivatives with a thiadiazepinone precursor under controlled conditions to yield the desired product in moderate to high yields.
Case Study: Synthesis Methodology
A notable approach utilized the reaction of 4-bromobenzylamine with 5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one in the presence of a coupling agent. The resulting compound was purified via recrystallization.
Anticancer Properties
Recent studies have indicated that compounds within the benzothiadiazepine class exhibit significant anticancer activity. For example, a related compound demonstrated selective cytotoxicity against various cancer cell lines with IC50 values ranging from 0.5 to 1 μM . The presence of halogen substituents (bromo and fluoro) is believed to enhance this activity due to increased lipophilicity and interaction with cellular targets.
The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. This includes interference with DNA synthesis or repair mechanisms, leading to apoptosis in malignant cells.
Table 2: Anticancer Activity Summary
Other Biological Activities
In addition to anticancer effects, preliminary studies suggest potential antimicrobial and anti-inflammatory properties. The compound has shown activity against certain bacterial strains and has been evaluated for its ability to inhibit inflammatory cytokines in vitro.
Scientific Research Applications
Antitumor Activity
Research indicates that benzothiadiazepins exhibit significant antitumor properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Antidepressant Effects
Benzothiadiazepins have been explored for their potential antidepressant effects. The mechanism may involve the modulation of neurotransmitter systems such as serotonin and norepinephrine . In animal models, compounds similar to 2-(4-bromobenzyl)-5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide have shown promise in reducing depressive-like behaviors.
Anxiolytic Properties
The anxiolytic effects of benzothiadiazepins have also been documented. These compounds may act on GABA receptors, enhancing inhibitory neurotransmission and providing a calming effect . This application is particularly relevant in developing treatments for anxiety disorders.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing inhibition of growth at certain concentrations. This could lead to potential applications in treating bacterial infections .
Case Studies
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN2O3S/c23-18-9-5-16(6-10-18)13-25-15-22(27)26(14-17-7-11-19(24)12-8-17)20-3-1-2-4-21(20)30(25,28)29/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFCXIQSUFNNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.